molecular formula C15H14N2O2S B2941772 AKOS BBS-00000324 CAS No. 74416-91-4

AKOS BBS-00000324

Cat. No.: B2941772
CAS No.: 74416-91-4
M. Wt: 286.35
InChI Key: DZWPVLJSEZJBDG-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxylate is a chemical compound with the linear formula C15H14N2O2S . It has a molecular weight of 286.355 . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C15H14N2O2S . The 1H-NMR (DMSO-d6) δ: 8.57 (s, 1H, imidazole H), 7.83 (d, J = 8.4 Hz, 2H, Ar-H), 7.46 (s, 1H, thiazole H), 7.09 (d, J = 8.4 Hz, 2H, Ar-H), 4.10 (s, 2H, CH2), 3.82 (s, 3H, CH3); 13C-NMR (DMSO-d6) δ: 169.2, 159.7, 147.0, 139.7, 127.5, 126.6, 121.3, 114.6, 114.0, 108.7, 55.3, 32.2 .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 231–233 °C . The 1H-NMR and 13C-NMR values provide information about the hydrogen and carbon atoms in the molecule .

Scientific Research Applications

Synthesis and Biological Activity

Ethyl 3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxylate is a compound of interest due to its versatile chemical structure, which allows for various biological activities and applications in scientific research. The compound's derivatives have been synthesized and studied for their potential anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities. Notably, some derivatives have shown promising results in these areas, highlighting the compound's potential for developing new therapeutic agents (Abignente et al., 1983).

Anticancer and Immunomodulatory Activities

Further research has explored the immunomodulatory and anticancer activities of novel derivatives of Ethyl 3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxylate. Some derivatives have demonstrated significant inhibitors of LPS-stimulated NO generation from Raw murine macrophage 264.7, indicating potential anti-inflammatory and immunomodulatory properties. Moreover, certain compounds exhibited strong cytotoxicity against colon carcinoma and hepatocellular carcinoma cells, suggesting their use in cancer treatment (Abdel‐Aziz et al., 2009).

Antimicrobial and Molluscicidal Properties

The compound and its derivatives have also been evaluated for antimicrobial and molluscicidal properties. Research has found that some new thiazolo[5,4-d]pyrimidines derived from the compound possess molluscicidal properties against the intermediate host of schistosomiasis, pointing to its potential application in controlling this disease (El-bayouki & Basyouni, 1988). Additionally, other studies have synthesized new heterocycles from the compound, showing excellent biocidal properties against various microorganisms, thereby highlighting its potential as an antimicrobial agent (Youssef et al., 2011).

Chemical and Structural Studies

Ethyl 3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxylate serves as a precursor for various chemical reactions and structural studies. Its derivatives have been synthesized and characterized, with studies focusing on understanding the molecular structure and reaction mechanisms. This research contributes to the broader field of heterocyclic chemistry and offers insights into designing new compounds with potential scientific applications (Lynch & Mcclenaghan, 2004).

Future Directions

The future directions for this compound could involve further studies to increase the library of imidazo[2,1-b][1,3,4]thiadiazole derivatives for a deeper understanding of the relationship between the biological activity of the compounds and their structures in the development of new antitumor compounds against diseases .

Properties

IUPAC Name

ethyl 3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S/c1-3-19-14(18)13-10(2)17-9-12(16-15(17)20-13)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZWPVLJSEZJBDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C=C(N=C2S1)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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